molecular formula C12H18FNO B1386124 1-(5-Fluoro-2-isobutoxyphenyl)-ethylamine CAS No. 1019554-62-1

1-(5-Fluoro-2-isobutoxyphenyl)-ethylamine

Cat. No. B1386124
M. Wt: 211.28 g/mol
InChI Key: IBTWUDGHCKDWAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(5-Fluoro-2-isobutoxyphenyl)ethanone” is a chemical compound with the molecular formula C12H15FO2 . Its molecular weight is 210.25 .


Molecular Structure Analysis

The molecular structure of “1-(5-Fluoro-2-isobutoxyphenyl)ethanone” is represented by the formula C12H15FO2 . For “1-(5-Fluoro-2-isobutoxyphenyl)ethanol”, the molecular formula is C12H17FO2 .

Scientific Research Applications

Syntheses and Analytical Characterizations

Research on substances based on the 1,2-diarylethylamine template, including fluorolintane and its isomers, highlights their potential clinical applications and encounters as research chemicals for non-medical use. Some function as NMDA receptor antagonists with dissociative effects, indicating potential in studying neurological pathways and disorders (Dybek et al., 2019).

Pharma Market and Neurodegenerative Disorders

Derivatives like 2-Substituted-5-thienyl-benzyl-isopropoxy-fluorophenoxy-ethylamine are noted for their anti-dopaminergic properties, useful in treating schizophrenia, dependency, and neurodegenerative disorders. Their neuroleptic, neuroprotective, and antiaddictive activities further underscore the compound's relevance in pharmaceutical research aimed at discovering new treatments for these conditions (Habernickel, 2003).

Antitumor Activity

Amino acid ester derivatives containing 5-fluorouracil, synthesized using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), have shown inhibitory effects against leukemia HL-60 and liver cancer BEL-7402, indicating potential applications in cancer treatment research (Xiong et al., 2009).

Pharmacological Characterizations

Pharmacological investigations of 1,2-diarylethylamines, including fluorolintane and its isomers, provide insights into their high affinity for NMDA receptors and interactions with neurotransmitter transporters. This research contributes to understanding their effects on neurological functions and potential therapeutic applications (Wallach et al., 2019).

properties

IUPAC Name

1-[5-fluoro-2-(2-methylpropoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO/c1-8(2)7-15-12-5-4-10(13)6-11(12)9(3)14/h4-6,8-9H,7,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTWUDGHCKDWAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)F)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluoro-2-isobutoxyphenyl)-ethylamine

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